2-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O3/c1-14(8-7-10-5-3-2-4-6-10)12(20)18(13(21)16-14)17-11(19)9-15/h2-6H,7-9H2,1H3,(H,16,21)(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJUOGDKSPZMPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)NC(=O)CCl)CCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide typically involves the following steps:
Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting an appropriate amine with a carbonyl compound under acidic or basic conditions.
Substitution with Phenylethyl Group: The phenylethyl group is introduced through a nucleophilic substitution reaction, where the imidazolidinone core reacts with a phenylethyl halide.
Introduction of the Chloroacetamide Moiety: The final step involves the reaction of the substituted imidazolidinone with chloroacetyl chloride in the presence of a base, such as triethylamine, to form the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloroacetamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imidazolidinone core and the phenylethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Oxidation: Oxidized products may include carboxylic acids or ketones.
Reduction: Reduced products may include alcohols or amines.
Hydrolysis: Hydrolysis yields carboxylic acids and amines.
Scientific Research Applications
2-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
Imidazolidinone Derivatives with Aromatic Substituents
2-Chloro-N-[4-(3-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide (CAS: sc-342302)
- Key Difference : 3-Methoxyphenyl vs. 2-phenylethyl substituent.
- Impact :
- Methoxy Group : Introduces resonance effects, modulating electronic properties and reaction kinetics .
- Reduced Lipophilicity : Compared to the phenethyl group, methoxy may lower logP.
2-Chloro-N-(4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl)acetamide (CAS: 957011-64-2)
- Key Difference : 4-Methoxyphenyl substituent.
- Impact :
Acetamide-Based Agrochemicals
Alachlor (CAS: 15972-60-8) Structure: 2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide. Key Difference: Methoxymethyl and diethylphenyl groups instead of imidazolidinone. Application: Herbicide targeting weed lipid synthesis . Toxicity: Classified as a probable carcinogen (EPA), contrasting with the target compound’s genetic toxicity risks .
Pretilachlor (CAS: 51218-49-6)
Physicochemical and Spectroscopic Comparisons
*Estimated using fragment-based methods.
Biological Activity
2-Chloro-N-[4-methyl-2,5-dioxo-4-(2-phenylethyl)imidazolidin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Molecular Formula : C14H16ClN3O3
- Molecular Weight : 309.75 g/mol
- CAS Number : 956728-19-1
The compound features a chloroacetamide structure that may contribute to its biological properties, particularly in pharmacological applications.
Antimicrobial Activity
Research indicates that compounds with similar structures to this compound exhibit notable antimicrobial properties. For instance, derivatives of acetamide have been shown to possess antibacterial activity against various strains, including resistant bacteria like MRSA and Enterococcus faecalis .
Analgesic Properties
A study focusing on related acetamide derivatives demonstrated their potential as analgesic agents through molecular docking studies on COX enzymes (COX-1 and COX-2). Compounds similar to this compound were evaluated for their analgesic activity using in vivo models. The results indicated significant analgesic responses when compared to standard drugs like diclofenac sodium .
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications can lead to varying biological activities. Studies on similar compounds have shown that the introduction of different substituents can enhance or diminish their efficacy against specific targets such as gamma-secretase in Alzheimer's disease models .
Table of Biological Activities
| Activity | Related Compounds | Effectiveness |
|---|---|---|
| Antimicrobial | N-substituted carbazolyloxyacetic acids | Potent against Gram-positive bacteria |
| Analgesic | 2-chloro-N,N-diphenylacetamide derivatives | Significant compared to diclofenac |
| Neuroprotective | Acetamide derivatives targeting gamma-secretase | Modulation of amyloid-beta levels |
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial effects of various acetamide derivatives, compounds structurally related to this compound showed effective inhibition against Micrococcus luteus with minimum inhibitory concentrations (MICs) in the low micromolar range .
Case Study 2: Analgesic Evaluation
Another research effort involved synthesizing new acetamide derivatives and assessing their analgesic properties through hot plate tests. The study highlighted that certain modifications led to enhanced binding affinities for COX enzymes, correlating with improved analgesic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
